
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a nitrile group, and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl (S)-3-cyanomethylpyrrolidine-1-carboxylate with methanol and concentrated hydrochloric acid, which is stirred and heated at 50°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Phenylacetonitrile derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is unique due to the combination of its pyrrolidine ring, nitrile group, and two phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C18H19ClN2 |
|---|---|
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C18H18N2.ClH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1 |
Clé InChI |
JASGFKDJVRVPEY-UNTBIKODSA-N |
SMILES isomérique |
C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


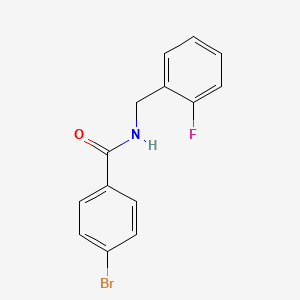
![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
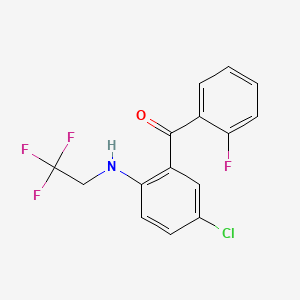
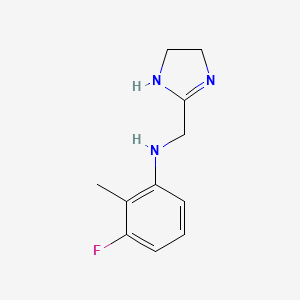
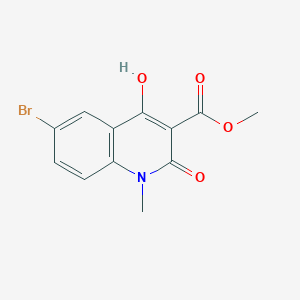

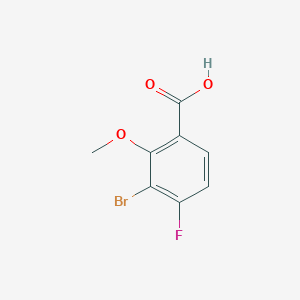
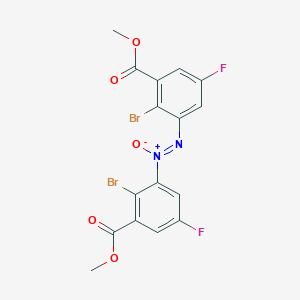
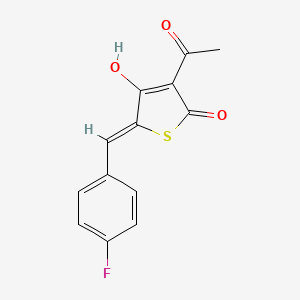
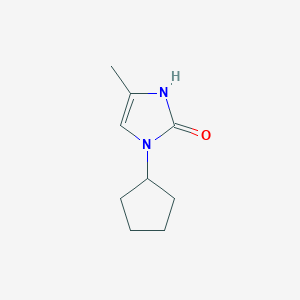
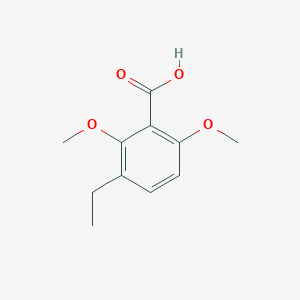


![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
